

Spectroscopic and Synthetic Profile of 2-Benzylamino-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Benzylamino-4-methylpyridine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **2-Benzylamino-4-methylpyridine**. The information is tailored for professionals in chemical research and drug development, offering detailed experimental protocols and clearly structured data for practical application.

Spectroscopic Data

The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Benzylamino-4-methylpyridine**. While direct experimental spectra are not publicly available in full, the provided data is based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **2-Benzylamino-4-methylpyridine**, typically recorded in deuterated chloroform (CDCl_3).[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Benzylamino-4-methylpyridine**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-H (1H, position 6)	~8.0	Doublet (d)	~5.0
Phenyl-H (2H, ortho)	7.2 - 7.4	Multiplet (m)	-
Phenyl-H (3H, meta, para)	7.2 - 7.4	Multiplet (m)	-
Pyridine-H (1H, position 5)	~6.5	Doublet (d)	~5.0
Pyridine-H (1H, position 3)	~6.4	Singlet (s)	-
NH (1H)	4.5 - 5.5	Broad Singlet (br s)	-
CH ₂ (2H)	~4.6	Doublet (d)	~5.0
CH ₃ (3H)	~2.2	Singlet (s)	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Benzylamino-4-methylpyridine**

Carbon	Chemical Shift (δ , ppm)
Pyridine-C (position 2)	~158
Pyridine-C (position 4)	~148
Pyridine-C (position 6)	~147
Phenyl-C (ipso)	~140
Phenyl-C (ortho, meta, para)	127 - 129
Pyridine-C (position 5)	~113
Pyridine-C (position 3)	~106
CH ₂	~48
CH ₃	~21

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2-Benzylamino-4-methylpyridine**.

Table 3: Predicted FT-IR Spectroscopic Data for **2-Benzylamino-4-methylpyridine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3350 - 3450	Medium
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium
C=N Stretch (Pyridine Ring)	1590 - 1610	Strong
C=C Stretch (Aromatic Rings)	1450 - 1580	Medium to Strong
C-N Stretch	1250 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **2-Benzylamino-4-methylpyridine** (C₁₃H₁₄N₂), the expected molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for **2-Benzylamino-4-methylpyridine**

m/z	Interpretation
198	[M] ⁺ (Molecular Ion)
197	[M-H] ⁺
107	[M - C ₆ H ₅ CH ₂] ⁺
91	[C ₆ H ₅ CH ₂] ⁺ (Tropylium ion)

Experimental Protocols

This section outlines the methodologies for the synthesis of **2-Benzylamino-4-methylpyridine** and the acquisition of its spectroscopic data.

Synthesis of 2-Benzylamino-4-methylpyridine

A plausible and efficient method for the synthesis of **2-Benzylamino-4-methylpyridine** involves the N-benzylation of 2-amino-4-methylpyridine or the nucleophilic substitution of 2-chloro-4-methylpyridine with benzylamine. The latter is often preferred for its high yield and selectivity.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

- Preparation of 2-Chloro-4-methylpyridine: 2-Amino-4-methylpyridine can be converted to 2-chloro-4-methylpyridine via a Sandmeyer-type reaction. A detailed procedure involves the diazotization of the amino group with a nitrite salt in an acidic medium, followed by reaction with a copper(I) chloride catalyst.[\[3\]](#)[\[4\]](#)
- N-Benzylation:
 - To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add benzylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K_2CO_3) or triethylamine (Et_3N) (2.0 eq).
 - Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and pour it into water.
 - Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **2-Benzylamino-4-methylpyridine**.

Alternative greener methods employing palladium-catalyzed N-benzylation of 2-aminopyridines with benzyl alcohol in water have also been reported and may be adaptable for this synthesis.

[5][6]

Spectroscopic Analysis Protocols

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film on a NaCl plate.
- Mass Spectrometry: The mass spectrum would be acquired using an electrospray ionization (ESI) source in positive ion mode, coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

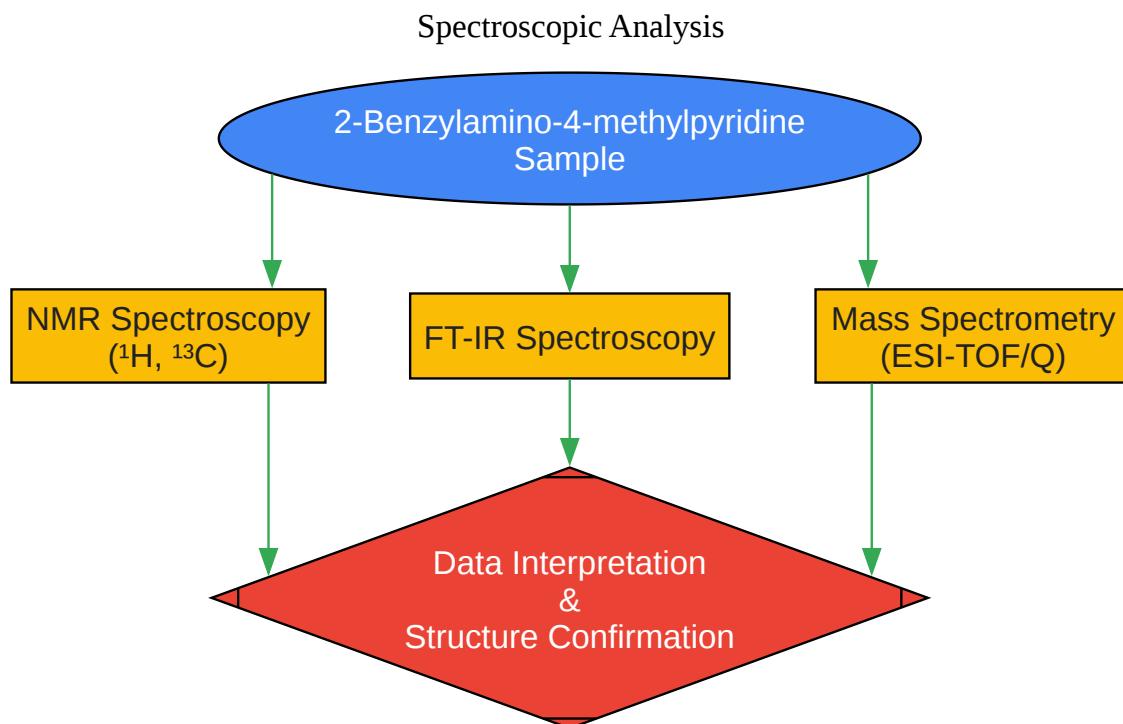
Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and molecular structure.



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Caption: Synthetic workflow for **2-Benzylamino-4-methylpyridine**.



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Caption: Workflow for the spectroscopic analysis of the compound.

Caption: Chemical structure of **2-Benzylamino-4-methylpyridine**.

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